molecular formula C15H17N5O3 B14172257 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B14172257
M. Wt: 315.33 g/mol
InChI Key: NESXUXRBROSOHL-FOWTUZBSSA-N
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Condensation reaction: The pyrazole derivative is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base.

    Acylation: The final step involves the acylation of the Schiff base with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted pyrazole derivatives can be formed depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Studies may explore its potential as an enzyme inhibitor.

    Antimicrobial Activity: Research into its effectiveness against various microbial strains.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide: Similar structure but with a chlorine substituent instead of a nitro group.

    2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide: Similar structure but with a methyl substituent instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C15H17N5O3/c1-10-8-11(2)19(18-10)9-15(21)17-16-12(3)13-4-6-14(7-5-13)20(22)23/h4-8H,9H2,1-3H3,(H,17,21)/b16-12+

InChI Key

NESXUXRBROSOHL-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C

solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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